molecular formula C11H15Cl2N B1471999 (4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride CAS No. 2098087-05-7

(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride

Cat. No.: B1471999
CAS No.: 2098087-05-7
M. Wt: 232.15 g/mol
InChI Key: MQANOSBAQYEHAK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N and its molecular weight is 232.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fatty acid binding proteins (FABPs) and its antibacterial properties against Mycobacterium tuberculosis. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a cyclobutylmethanamine structure, which significantly influences its biological interactions. The presence of the 4-chlorophenyl moiety is crucial for its activity, as evidenced by structure-activity relationship (SAR) studies.

1. Inhibition of Fatty Acid Binding Proteins (FABPs)

Research indicates that this compound acts as an inhibitor of FABPs, which play a vital role in lipid metabolism and cellular signaling. Inhibiting these proteins can have therapeutic implications in metabolic disorders.

  • Mechanism : The compound binds to the FABP pocket, preventing fatty acid binding and subsequent cellular signaling pathways.
  • Potency : In vitro studies showed that analogs of this compound exhibit varying degrees of inhibition against different FABP isoforms.

2. Antibacterial Activity Against Mycobacterium tuberculosis

The compound has demonstrated promising antibacterial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 6.3 µM to 23 µM for various analogs derived from the original structure. The most potent analogs achieved MIC values as low as 2.0 µM, indicating significant antibacterial efficacy .
  • SAR Studies : A series of modifications were made to the base structure to enhance potency and reduce toxicity. For instance, substituting different groups on the phenyl ring led to variations in activity, with certain substitutions yielding improved antibacterial properties while maintaining low cytotoxicity .

Table 1: Biological Activity Summary

CompoundTargetMIC (µM)Notes
This compoundFABP Inhibition-Effective against multiple FABP isoforms
Analog 1M. tuberculosis6.3Initial hit with moderate activity
Analog 2M. tuberculosis2.0Improved activity with specific substitutions
Analog 3M. tuberculosis6.8Similar activity to initial hit
Analog 4M. tuberculosis>20Loss of activity with structural modification

Case Study 1: Structure-Activity Relationship Analysis

A comprehensive SAR study was conducted on a series of compounds derived from this compound. The study revealed that:

  • Modifications at the para position of the phenyl ring significantly affected antibacterial potency.
  • Substitutions that increased lipophilicity improved cellular uptake but often compromised overall efficacy against Mtb.

Case Study 2: Efficacy Against Drug-Resistant Strains

Recent investigations assessed the efficacy of this compound against drug-resistant strains of M. tuberculosis. Results indicated that certain analogs retained activity against resistant strains, highlighting their potential as lead compounds for further development in combating antibiotic resistance .

Properties

IUPAC Name

(4-chlorophenyl)-cyclobutylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQANOSBAQYEHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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